4-Benzyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidine
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Overview
Description
4-Benzyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound that belongs to the pyrazolopyrimidine family. This compound has garnered significant interest due to its potential applications in medicinal chemistry, particularly as a kinase inhibitor. The unique structure of this compound allows it to interact with various biological targets, making it a promising candidate for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Benzyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidine typically involves the cyclization of appropriate precursors. One common method involves the treatment of a formimidate derivative with hydrazine hydrate in ethanol . This reaction yields the pyrazolopyrimidine scaffold, which can then be further functionalized to introduce the benzyl and methyl groups.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 4-Benzyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyrazolopyrimidine scaffold.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or aryl groups.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Medicine: Due to its kinase inhibitory activity, it is being explored as a potential anticancer agent.
Industry: The compound’s unique structure makes it useful in the development of new materials and chemical processes.
Mechanism of Action
The primary mechanism of action of 4-Benzyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidine involves the inhibition of CDK2. This kinase plays a crucial role in cell cycle progression, and its inhibition can lead to cell cycle arrest and apoptosis in cancer cells . The compound binds to the active site of CDK2, preventing the phosphorylation of key substrates required for cell division.
Comparison with Similar Compounds
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another kinase inhibitor with a similar scaffold.
Thioglycoside derivatives: These compounds also exhibit kinase inhibitory activity and share structural similarities with pyrazolopyrimidines.
Uniqueness: 4-Benzyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidine stands out due to its specific substitution pattern, which enhances its binding affinity and selectivity for CDK2. This makes it a more potent inhibitor compared to other similar compounds .
Properties
CAS No. |
53645-66-2 |
---|---|
Molecular Formula |
C13H12N4 |
Molecular Weight |
224.26 g/mol |
IUPAC Name |
4-benzyl-1-methylpyrazolo[3,4-d]pyrimidine |
InChI |
InChI=1S/C13H12N4/c1-17-13-11(8-16-17)12(14-9-15-13)7-10-5-3-2-4-6-10/h2-6,8-9H,7H2,1H3 |
InChI Key |
CIQCUOFHKGOVCB-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=NC=NC(=C2C=N1)CC3=CC=CC=C3 |
Origin of Product |
United States |
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